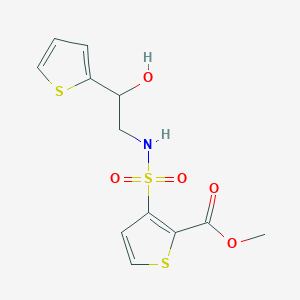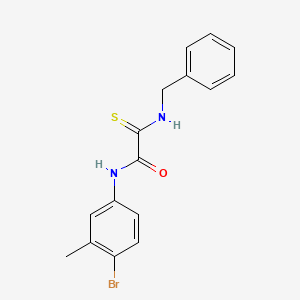
2-(benzylamino)-N-(4-bromo-3-methylphenyl)-2-sulfanylideneacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(benzylamino)-N-(4-bromo-3-methylphenyl)-2-sulfanylideneacetamide” is an organic compound containing a benzylamino group, a bromo-methylphenyl group, and a sulfanylideneacetamide group. These groups are common in many organic compounds and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzylamino and bromo-methylphenyl groups would likely be attached to the central carbon atom of the sulfanylideneacetamide group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzylamino group could participate in reactions involving the nitrogen atom, while the bromo-methylphenyl group could undergo reactions involving the bromine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of a bromine atom could potentially make the compound relatively heavy and polar .科学的研究の応用
Chemical Modification and Application Potential
The study of xylan derivatives highlights the potential of chemical modification to produce biopolymers with specific properties, which could be relevant to understanding the broader implications of modifying compounds similar to "2-(benzylamino)-N-(4-bromo-3-methylphenyl)-2-sulfanylideneacetamide." Such modifications can influence the functional groups, degree of substitution, and substitution pattern, leading to applications in drug delivery, as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).
Pharmacokinetics, Pharmacodynamics, and Toxicology of New Psychoactive Substances
Research on new psychoactive substances provides a framework for understanding the pharmacokinetics, pharmacodynamics, and toxicology of synthetic compounds. These insights can be applied to the study of specific compounds like "this compound" to assess their potential health risks, therapeutic benefits, and mechanisms of action (Nugteren-van Lonkhuyzen et al., 2015).
Gastroprotective Properties of Drug Compounds
Research into the gastroprotective properties of specific drug compounds, such as ebrotidine, sheds light on how chemical compounds can interact with biological systems to promote healing and protect against damage. This area of research might offer insights into the potential biomedical applications of "this compound" in therapeutic contexts (Slomiany et al., 1997).
Novel Synthetic Opioids and Legal Implications
The development and analysis of novel synthetic opioids provide a case study in the regulatory, pharmacological, and safety challenges associated with new chemical entities. Understanding the structural, legal, and health-related aspects of such compounds can inform the responsible development and potential regulation of compounds like "this compound" (Sharma et al., 2018).
Safety and Hazards
作用機序
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . The downstream effects of such interference would depend on the specific pathways and targets involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
特性
IUPAC Name |
2-(benzylamino)-N-(4-bromo-3-methylphenyl)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2OS/c1-11-9-13(7-8-14(11)17)19-15(20)16(21)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXVOBSAAVASIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=S)NCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


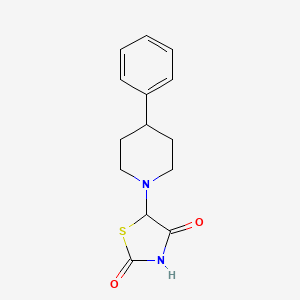
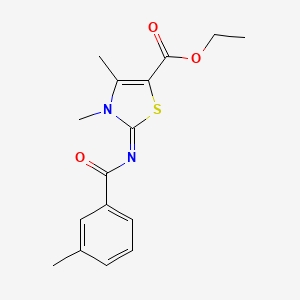

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2774119.png)


![N-[4-(acetylamino)phenyl]-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B2774124.png)
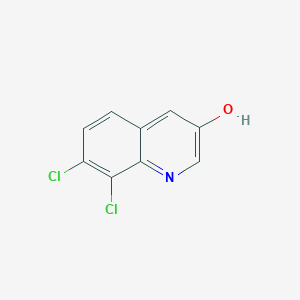

![2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2774128.png)
